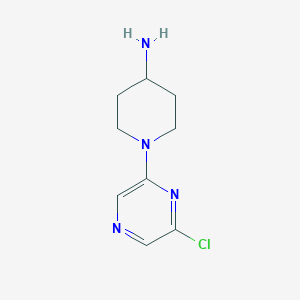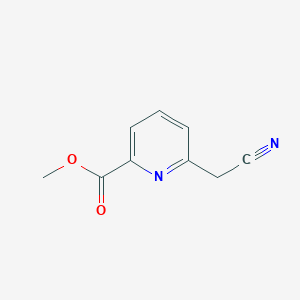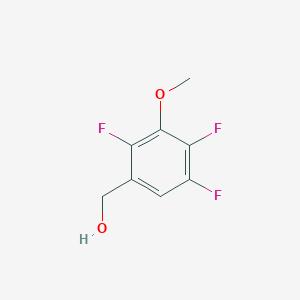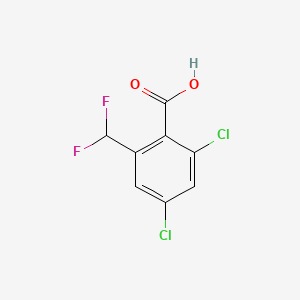
2,4-Dichloro-6-(difluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethyl)benzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. The reaction is carried out in the presence of a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction conditions are typically maintained at temperatures between 100°C and 220°C, with the optimal range being 130°C to 200°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The process parameters are carefully controlled to maintain the desired reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed to remove the chlorine or fluorine atoms, leading to different derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(difluoromethyl)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer effects.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorobenzoic acid: Similar in structure but lacks the difluoromethyl group.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of difluoromethyl.
3-(Trifluoromethyl)benzoic acid: Another derivative with a trifluoromethyl group at a different position on the benzene ring.
Uniqueness
2,4-Dichloro-6-(difluoromethyl)benzoic acid is unique due to the specific positioning of its chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H4Cl2F2O2 |
|---|---|
Molekulargewicht |
241.02 g/mol |
IUPAC-Name |
2,4-dichloro-6-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,7H,(H,13,14) |
InChI-Schlüssel |
IWQPOTSNGADUPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)


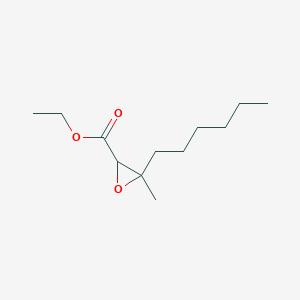
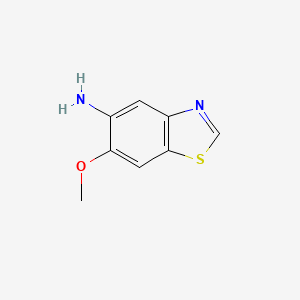
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
![tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)
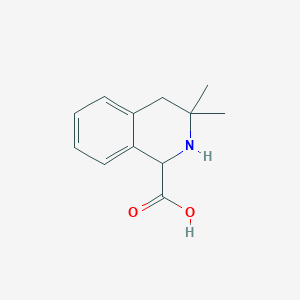
![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15305838.png)
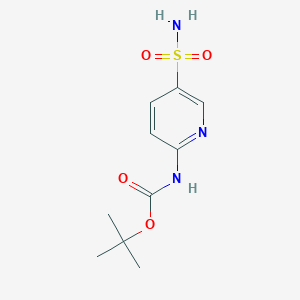
![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)
